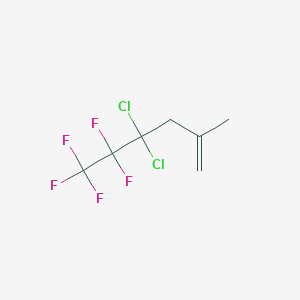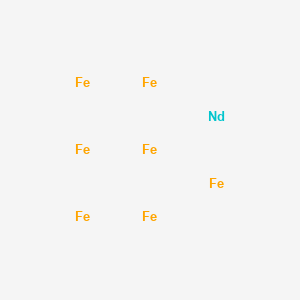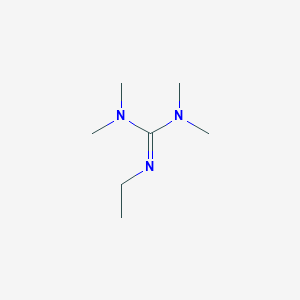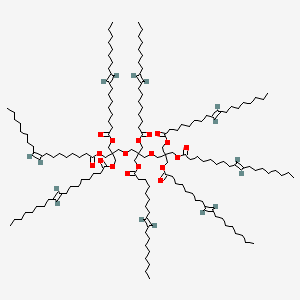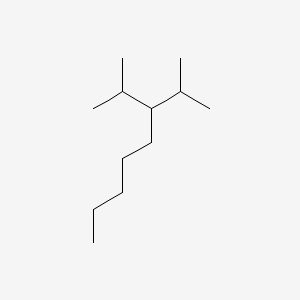
3-Isopropyl-2-methyl-octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-2-methyl-octane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C12H26. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to an octane backbone. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methyl-octane can be achieved through various organic reactions. One common method involves the alkylation of octane with isopropyl and methyl groups. This can be done using Friedel-Crafts alkylation, where octane reacts with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize the yield of the desired product.
化学反応の分析
Types of Reactions: 3-Isopropyl-2-methyl-octane, like other alkanes, primarily undergoes substitution reactions. These include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form alkyl halides.
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine, UV light or heat.
Combustion: Oxygen, high temperature.
Cracking: High temperature, catalysts like zeolites.
Major Products Formed:
Halogenation: 3-Isopropyl-2-methyl-octyl chloride or bromide.
Combustion: Carbon dioxide (CO2) and water (H2O).
Cracking: Smaller alkanes and alkenes.
科学的研究の応用
3-Isopropyl-2-methyl-octane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological systems, though specific applications are limited.
Industry: Utilized in the petrochemical industry as a component in fuel formulations and as a solvent.
作用機序
As an alkane, 3-Isopropyl-2-methyl-octane is relatively inert and does not have a specific mechanism of action in biological systems. Its primary interactions involve van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate for halogenation, combustion, and cracking processes.
類似化合物との比較
2-Methyl-3-octanone: A ketone with a similar carbon backbone but different functional groups.
3-Isopropyl-2-methylhexane: A shorter alkane with similar branching.
3,3-Diethyl-4-methyl-5-isopropyl-octane: Another branched alkane with a more complex structure.
Uniqueness: 3-Isopropyl-2-methyl-octane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure influences its boiling point, melting point, and reactivity compared to other alkanes.
特性
CAS番号 |
13287-19-9 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC名 |
2-methyl-3-propan-2-yloctane |
InChI |
InChI=1S/C12H26/c1-6-7-8-9-12(10(2)3)11(4)5/h10-12H,6-9H2,1-5H3 |
InChIキー |
KBIUKRVYBYJVSS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
